molecular formula C17H17IN2O4S B3555376 N-{[(2-iodophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide

N-{[(2-iodophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide

Cat. No. B3555376
M. Wt: 472.3 g/mol
InChI Key: UYOXXPAKXKGJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-iodophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key regulator of cell growth and survival.

Mechanism of Action

N-{[(2-iodophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell growth and survival, and ultimately, cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and sensitizes cancer cells to chemotherapy and radiation therapy. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[(2-iodophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide is its selectivity for EGFR, which allows for the specific inhibition of this receptor without affecting other signaling pathways. This makes it a valuable tool for studying the role of EGFR in cancer and other diseases. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for research on N-{[(2-iodophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide. One area of interest is the development of more potent and selective EGFR inhibitors, which may have greater therapeutic potential. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to EGFR inhibitors, which could help to personalize cancer treatment. Finally, the combination of EGFR inhibitors with other targeted therapies, such as immune checkpoint inhibitors, may have synergistic effects and improve treatment outcomes for cancer patients.
Conclusion
In conclusion, this compound is a small molecule inhibitor of EGFR that has been extensively studied for its potential use in cancer treatment. Its selectivity for EGFR makes it a valuable tool for studying the role of this receptor in cancer and other diseases. While this compound has some limitations, there are several future directions for research on this compound that may lead to the development of more effective cancer therapies.

Scientific Research Applications

N-{[(2-iodophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide has been widely used in scientific research as a tool to study the role of EGFR in various cellular processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been used to investigate the downstream signaling pathways activated by EGFR, such as the PI3K-Akt and MAPK/ERK pathways.

properties

IUPAC Name

N-[(2-iodophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IN2O4S/c1-22-13-8-10(9-14(23-2)15(13)24-3)16(21)20-17(25)19-12-7-5-4-6-11(12)18/h4-9H,1-3H3,(H2,19,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOXXPAKXKGJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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